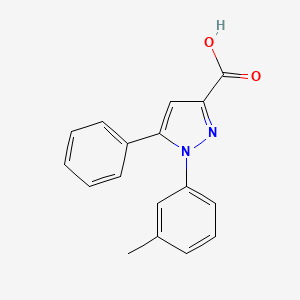

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3-methylphenyl group and a phenyl group

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction conditions can vary, but common methods include solvent-free reactions or the use of solvents such as ethanol or methanol. The reaction is usually carried out at temperatures ranging from 0°C to 78°C for durations of 1 to 16 hours, yielding the desired pyrazole derivative . Industrial production methods may involve scalable solvent-free reactions to ensure high yields and purity.

Chemical Reactions Analysis

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS) for bromination. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as anti-inflammatory and antioxidant agents.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(3-Methylphenyl)-5-Phenyl-1h-Pyrazole-3-Carboxylic Acid can be compared with other similar compounds, such as:

1-Phenyl-3-Methyl-5-Pyrazolone: Known for its antioxidant properties and use in the treatment of amyotrophic lateral sclerosis (ALS).

3-Methylmethcathinone: A designer drug with a different mechanism of action and applications.

Pyrimidine Derivatives: These compounds share some structural similarities and are known for their wide range of biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Biological Activity

1-(3-Methylphenyl)-5-Phenyl-1H-Pyrazole-3-Carboxylic Acid (CAS No. 62160-79-6) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula : C17H14N2O2

- Molecular Weight : 278.305 g/mol

- Structure : The compound features a pyrazole ring substituted with phenyl and methyl groups, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- Other cancer types including lung, brain, and colorectal cancers.

In vitro studies indicated that this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at concentrations as low as 1.0 μM .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

- Mechanism of Action : It is suggested that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- IC50 Values : Some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac, indicating significant potential for therapeutic applications .

Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The findings included:

| Compound | Activity | IC50 (μM) | Cell Line |

|---|---|---|---|

| This compound | Anticancer | 10.0 | MDA-MB-231 |

| Derivative A | Anti-inflammatory | 60.56 | COX inhibition |

| Derivative B | Anticancer | 5.0 | HepG2 |

This table summarizes key findings from recent evaluations demonstrating the compound's potential across different biological activities.

Mechanistic Insights

Molecular modeling studies have provided insights into the interaction between the pyrazole scaffold and target proteins involved in cancer progression and inflammation. These studies suggest that the compound may act as a microtubule-destabilizing agent, which is critical for inhibiting cancer cell division .

Properties

CAS No. |

62160-79-6 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

1-(3-methylphenyl)-5-phenylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)19-16(11-15(18-19)17(20)21)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |

InChI Key |

XDKDJRWOHMIRGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.